molecular formula C17H21N B14599433 4'-Pentyl[1,1'-biphenyl]-4-amine CAS No. 60040-14-4

4'-Pentyl[1,1'-biphenyl]-4-amine

Cat. No.: B14599433
CAS No.: 60040-14-4
M. Wt: 239.35 g/mol
InChI Key: HATDAVIDYCZQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Pentylphenyl)aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline group attached to a phenyl ring, which is further substituted with a pentyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Pentylphenyl)aniline typically involves the nitration of 4-pentylbiphenyl followed by reduction. The nitration process introduces a nitro group to the aromatic ring, which is then reduced to an amine group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl .

Industrial Production Methods: Industrial production of 4-(4-Pentylphenyl)aniline may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, catalytic hydrogenation methods using palladium on carbon (Pd/C) can be employed for the reduction step .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Pentylphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Pentylphenyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Pentylphenyl)aniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Uniqueness: 4-(4-Pentylphenyl)aniline is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties and influences its solubility and reactivity compared to other aniline derivatives .

Properties

CAS No.

60040-14-4

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

4-(4-pentylphenyl)aniline

InChI

InChI=1S/C17H21N/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5,18H2,1H3

InChI Key

HATDAVIDYCZQKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.